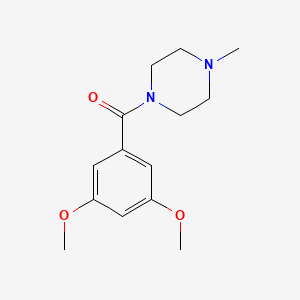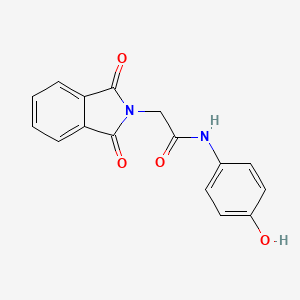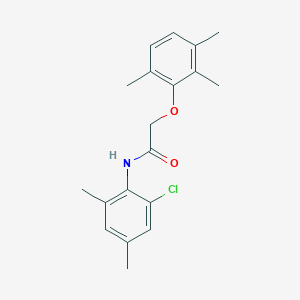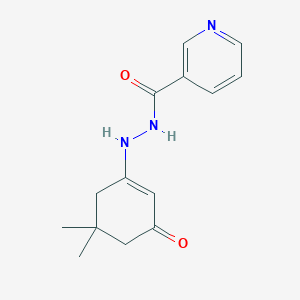![molecular formula C20H19N3O3 B5632971 N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)
N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide is a chemical compound studied in the context of its potential applications in medicinal chemistry and organic synthesis. The interest in this compound primarily stems from its structural characteristics, which include the oxadiazole ring, known for its biological activities.
Synthesis Analysis
The synthesis of compounds related to N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide often involves multi-step chemical reactions. For instance, the synthesis of similar oxadiazole derivatives has been achieved through reactions involving acetic acid, trimethoxybenzene, and substituted benzoyl chlorides (Ravinaik et al., 2021). Another approach involves one-pot ring conversion reactions of sydnone to oxadiazolin-2-one (Latthe & Badami, 2007).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a 1,2,4-oxadiazole ring, which is known for its rigidity and planarity. The crystal structure of a similar compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, revealed a triclinic structure with specific spatial arrangements (Viterbo et al., 1980).
Chemical Reactions and Properties
Compounds with the oxadiazole moiety are known for participating in various chemical reactions, owing to their reactive functional groups. For example, a study reported the synthesis of chromium(III) complexes using oxadiazole derivatives, highlighting their reactivity in complex formation (Wang et al., 2011).
Physical Properties Analysis
The physical properties of oxadiazole derivatives like N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide typically include solid-state characteristics at room temperature, with specific melting and boiling points depending on the substituents on the oxadiazole ring.
Chemical Properties Analysis
Chemically, these compounds often exhibit properties such as moderate to excellent anticancer activities (Ravinaik et al., 2021). They may also serve as intermediates in the synthesis of other complex molecules and show reactivity under various chemical conditions.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(16-12-15-8-4-5-9-17(15)25-13-16)21-11-10-18-22-20(26-23-18)14-6-2-1-3-7-14/h1-9,16H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVLYYHBFASJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCCC3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)


![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)


![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)

amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)